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Compound of Interest

Compound Name: 3-Methoxy-4-nitroaniline

Cat. No.: B176388

Introduction

4-Methoxy-2-nitroaniline is a valuable chemical intermediate used in the synthesis of various
dyes, pigments, and pharmaceutical compounds.[1][2] The synthesis from the readily available
starting material, p-anisidine (4-methoxyaniline), is a classic example of electrophilic aromatic
substitution. However, direct nitration of p-anisidine is challenging to control due to the strong
activating nature of both the amino (-NHz) and methoxy (-OCHs) groups, which can lead to
multiple nitration products and oxidation of the aniline ring.[1]

To achieve a high yield of the desired product, a well-established two-step protocol is
employed. This method involves the initial protection of the highly reactive amino group via
acetylation, followed by nitration of the acetylated intermediate, and concluding with the
hydrolytic removal of the acetyl protecting group.[1][3] This procedure ensures a controlled
reaction, favoring the formation of the 4-methoxy-2-nitroaniline isomer in good yield.

This application note provides a detailed, step-by-step protocol for the synthesis of 4-methoxy-
2-nitroaniline from p-anisidine, suitable for researchers in organic synthesis and drug
development.

Reaction Scheme

The overall synthesis is a two-step process:
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e Acetylation: p-Anisidine is acetylated using acetic anhydride to form N-(4-
methoxyphenyl)acetamide (4-methoxyacetanilide).

 Nitration and Hydrolysis: The intermediate is nitrated to form N-(4-methoxy-2-
nitrophenyl)acetamide, which is then hydrolyzed to yield the final product, 4-methoxy-2-
nitroaniline.

Image: Overall reaction scheme for the synthesis of 4-Methoxy-2-nitroaniline.

Experimental Protocols

The following protocols are adapted from a well-established procedure published in Organic
Syntheses.[3]

Part A: Synthesis of N-(4-Methoxy-2-
nitrophenyl)acetamide

This step involves the acetylation of the starting material, p-anisidine, followed by the nitration
of the resulting acetanilide.

Materials and Equipment:

e p-Anisidine (123 g, 1.0 mole)

e Glacial Acetic Acid (300 mL)

o Acetic Anhydride (103 mL, 1.1 moles)

o Concentrated Nitric Acid (sp. gr. 1.42, 100 mL)
» Water and Ice

o 2-L Three-necked, round-bottomed flask

e Mechanical stirrer and Thermometer

e Steam bath and Ice bath
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e Bichner funnel and filter flask

Procedure:

 In the 2-L flask, combine p-anisidine (123 g), glacial acetic acid (300 mL), and water (217
mL).

 Stir the mixture until the p-anisidine has completely dissolved.

o Add 350 g of crushed ice to the solution. Once the temperature reaches 0-5°C, add acetic
anhydride (103 mL) all at once with vigorous stirring. The mixture will solidify into a
crystalline mass as the temperature rises to 20-25°C.

o Gently heat the flask on a steam bath until all the crystalline material dissolves.

o Cool the solution with stirring to 45°C, at which point crystals of 4-methoxyacetanilide will
begin to separate.

o Place the flask in an ice bath and add concentrated nitric acid (100 mL) all at once. The
temperature will rise rapidly.

o Using the ice bath, carefully control the reaction temperature, maintaining it at 60—65°C for
10 minutes.

e Cool the mixture down to 25°C over a period of 10 minutes.

 Chill the solution overnight in an ice chest or refrigerator to ensure complete precipitation of
the product.

e Collect the yellow crystals using a Buchner funnel. Wash the filter cake with 270 mL of ice-
cold water.

e Press the crystals as dry as possible. The yield of N-(4-methoxy-2-nitrophenyl)acetamide is
typically 158-168 g (75-79%) with a melting point of 116—-116.5°C.[3] The product can be
used directly in the next step without further drying.
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Part B: Synthesis of 4-Methoxy-2-nitroaniline
(Hydrolysis)

This step removes the acetyl protecting group to yield the final product.
Materials and Equipment:
» N-(4-Methoxy-2-nitrophenyl)acetamide (from Part A, ~160 g)

o Claisen's Alkali (prepared by dissolving 88 g of potassium hydroxide in 63 mL of water,
cooling, and diluting to 250 mL)

o 2-L Beaker

» Steam bath and Ice bath

o Buchner funnel and filter flask
Procedure:

e In the 2-L beaker, mix the crude N-(4-methoxy-2-nitrophenyl)acetamide (~160 g) with cold
Claisen's alkali (250 mL).

 Stir and warm the mixture on a steam bath for 15 minutes. The mixture will first liquefy and
then set into a thick, red paste.

e Add 250 mL of hot water and continue to stir and digest the mixture on the steam bath for an
additional 15 minutes.

e Cool the beaker to 0-5°C in an ice bath to precipitate the product.

¢ Collect the product on a Buchner funnel and wash it with three 160-mL portions of ice-cold
water.

e Press the product as dry as possible. The yield of vacuum-dried 4-methoxy-2-nitroaniline is
typically 122-124 g (95-97% from the acetanilide), with a melting point of 122.5-123°C.[3]
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Data Presentation

The following table summarizes the quantitative data for the key compounds in this synthesis.

Molar Mass ( Starting Product Yield Melting Point
Compound

g/mol ) Amount (%) (°C)
p-Anisidine 123.15 123 g (1.0 mol) - 57.2
N-(4-Methoxy-2-
nitrophenyl)aceta  210.19 - 75-79% 116-116.5[3]
mide
4-Methoxy-2- 95-97% (from

_ - 168.15 - _ 122.5-123[3]

nitroaniline acetamide)

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process from the starting
material to the final product.
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Caption: Workflow for the synthesis of 4-Methoxy-2-nitroaniline.

Safety and Handling
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e Acids: Concentrated nitric acid and glacial acetic acid are highly corrosive and should be
handled with extreme care in a well-ventilated fume hood. Wear appropriate personal
protective equipment (PPE), including gloves, safety goggles, and a lab coat.

» Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors
and contact with skin and eyes.

» Potassium Hydroxide: Claisen's alkali is a strong base and is corrosive. Avoid contact with
skin and eyes.

o General Precautions: The reaction should be performed by personnel trained in experimental
organic chemistry.[3] Ensure proper quenching and disposal of all chemical waste according
to institutional guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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